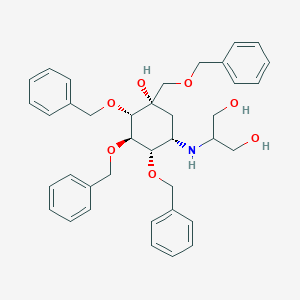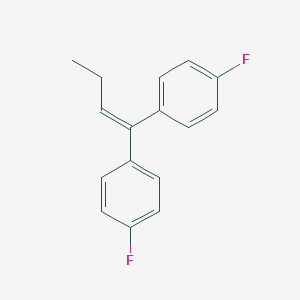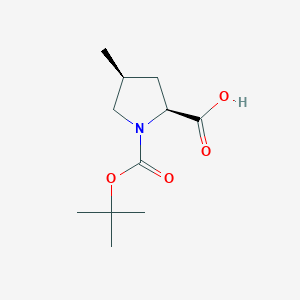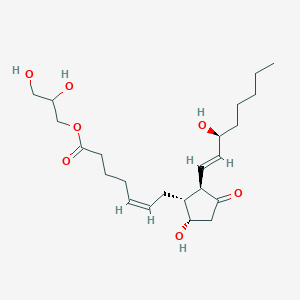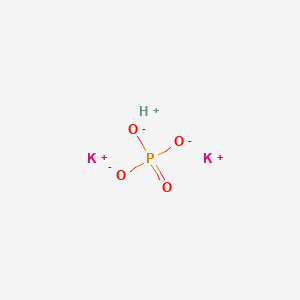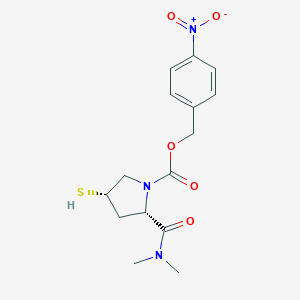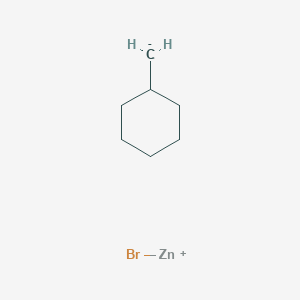![molecular formula C8H13N3O2 B151375 Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione CAS No. 130947-37-4](/img/structure/B151375.png)
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione, also known as cyclothiazomycin, is a natural product that was first isolated from Streptomyces sp. in 1996. It belongs to the family of diazepinomicin antibiotics and exhibits potent antibacterial activity against a wide range of Gram-positive bacteria. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of cyclothiazomycin in scientific research.
作用機序
The mechanism of action of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin is not fully understood, but it is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, two essential enzymes that are involved in DNA replication and repair. Cyclothiazomycin has also been found to disrupt the cell membrane of bacteria, leading to cell death.
生化学的および生理学的効果
Cyclothiazomycin has been found to have several biochemical and physiological effects on bacteria, including the inhibition of DNA synthesis, the disruption of cell membrane integrity, and the induction of oxidative stress. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to stimulate the production of reactive oxygen species in bacteria, leading to increased levels of oxidative damage and cell death.
実験室実験の利点と制限
One of the main advantages of using Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin in lab experiments is its potent antibacterial activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for the development of new antibiotics. However, the complex chemical synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin and its limited availability may be a limitation for some researchers.
将来の方向性
There are several potential future directions for the study of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin. One area of research is the development of new synthetic routes that are more efficient and scalable, which could help to increase the availability of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin for scientific research. Another area of research is the investigation of the mechanism of action of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin in more detail, which could help to identify new targets for antibiotic development. Finally, the potential use of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin as a therapeutic agent for the treatment of bacterial infections and other diseases should be explored further.
合成法
The synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin involves a complex series of chemical reactions that require expertise in organic chemistry. The first total synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin was reported in 2004, which involved the use of a convergent approach to assemble the molecule from two key building blocks. Since then, several other synthetic routes have been developed, including a more efficient and scalable method that was reported in 2015.
科学的研究の応用
Cyclothiazomycin has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Its antibacterial activity has been extensively studied, and it has been shown to be effective against multidrug-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus fumigatus.
特性
CAS番号 |
130947-37-4 |
|---|---|
製品名 |
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione |
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC名 |
2,3,4,6,7,8,10,10a-octahydropyrazino[1,2-d][1,4]diazepine-1,9-dione |
InChI |
InChI=1S/C8H13N3O2/c12-7-5-6-8(13)10-2-4-11(6)3-1-9-7/h6H,1-5H2,(H,9,12)(H,10,13) |
InChIキー |
AXJIKILFQVNSTL-UHFFFAOYSA-N |
SMILES |
C1CN2CCNC(=O)C2CC(=O)N1 |
正規SMILES |
C1CN2CCNC(=O)C2CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



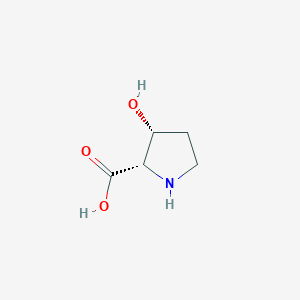
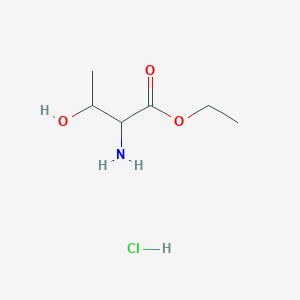

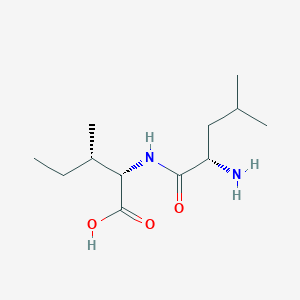
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
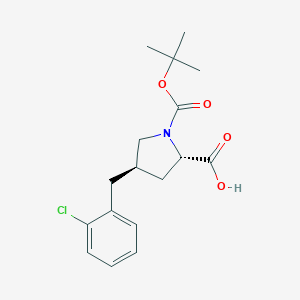
![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)
